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Compound Focus: Corilagin

CAS No.: 2088321-44-0

Cat. No.: S11192299

The table below summarizes key pharmacokinetic parameters of corilagin and related compounds from

animal studies.

Compound Administered Tailz Tmax  Cmax AUC(0-tn)

Model /| Notes Source
| Extract Dose (h) (h) (ng/mL) (h-ng/mL)
Corilagin Not fully 26.39 0.42 1284.67 8060.37 Rat, oral [1]
(fromTC specified (Part administration
extract) of TC extract)
Chebulagic  Not fully 19.98 0.25 4983.57 231,112.38 Rat, oral [1]
acid (from specified (Part administration;
TC extract) of TC extract) higher exposure

than corilagin
Chebulinic Not fully 4330 0.25 1271.33 13,739.52 Rat, oral [1]
acid (from specified (Part administration;
TC extract) of TC extract) longest half-life
Sitagliptin 5 mg/kg 2.84 1.00 366.78 1073.09 £ Rat, co- [2]
(with + +39.21 76.82 administered
Corilagin) 0.31 with Corilagin (5

mg/kg)
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Compound Administered Tailz Tmax  Cmax AUC(0—tn)

Model /| Notes Source
| Extract Dose (h) (h) (ng/mL) (h-ng/mL)
Sitagliptin 5 mg/kg 1.90 1.00 253.07 566.19 £ Rat, control for [2]
(without + +27.11 40.21 interaction
Corilagin) 0.21 study

Key Experimental Protocols

The data in the table above were generated using rigorous analytical methods. Here are the detailed

methodologies for the key experiments cited.

e UPLC-MS/MS Analysis for Terminalia chebula Extract Compounds [1]:

o Sample Preparation: Rat plasma samples were processed via protein precipitation with
methanol. Caffeic acid was used as an internal standard (IS).

o Chromatography: Separation of the nine analytes (including corilagin) was achieved on an
ACQUITY UPLC HSS T3 column using a gradient elution with water (0.1% formic acid) and
acetonitrile as the mobile phases.

o Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer
with an electrospray ionization source in negative mode. Quantification was done using Multiple
Reaction Monitoring.

o Method Validation: The analytical method was fully validated. Precision (intra- and inter-day
RSD < 14.6%), accuracy (from -11.7% to 13.5%), extraction recovery (84.9%-108.4%), and
stability under various conditions were all within acceptable limits.

e Pharmacokinetic Interaction Study with Sitagliptin [2]:

o Study Design: A single-dose pharmacokinetic study was conducted in Sprague Dawley rats.
The test group received a combination of Sitagliptin (5 mg/kg) and Corilagin (5 mg/kg), while
the control group received Sitagliptin (5 mg/kg) alone.

o Sample Analysis: Plasma concentrations of sitagliptin were determined using a validated LC-
MS/MS method.

o Pharmacokinetic and Statistical Analysis: Non-compartmental analysis was performed using
PK Solver. Statistical significance between the test and control groups was assessed using a
student's t-test.
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Mechanistic Insights & Broader Context

Beyond the numbers, understanding corilagin's mechanisms and interactions is crucial for drug

development.

¢ Influence on Drug Metabolism: The study with sitagliptin suggests that corilagin can inhibit certain
Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. This inhibition is a primary
mechanism for the observed increase in sitagliptin's plasma levels and half-life, highlighting a
potential for herb-drug interactions [2].

¢ Underlying Pharmacological Activities: Corilagin exhibits a range of biological activities that are
relevant to its pharmacokinetic and pharmacodynamic profile. It is widely reported to have potent
anti-inflammatory and antioxidant effects [3] [4] [5]. These properties are often linked to its ability to
modulate key cellular signaling pathways, including the inhibition of NF-kB and MAPK signaling [3]

[5].

The following diagram illustrates the experimental workflow used to generate pharmacokinetic data for

corilagin from herbal extracts, providing a clear visual of the process described in the protocols.
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Interpretation for Research and Development

e Consider Natural Variance: Corilagin is typically administered as part of a complex plant extract. Its
pharmacokinetics can be influenced by the presence of other plant constituents, a phenomenon
known as the "matrix effect.” [1].

¢ Monitor for Interactions: The data showing altered sitagliptin pharmacokinetics strongly indicates
that corilagin has the potential to cause herb-drug interactions by inhibiting metabolic enzymes [2].
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This is a critical safety consideration for drug development.

* Prioritize Key Compounds: In extracts like Terminalia chebula, different tannins have distinct
pharmacokinetic profiles. Chebulagic acid showed significantly higher systemic exposure, while
chebulinic acid had a much longer half-life, which may inform which compounds to prioritize for
specific therapeutic goals [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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